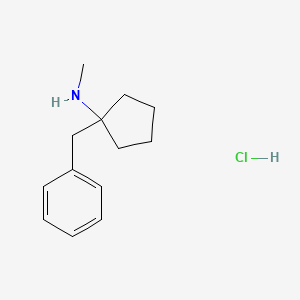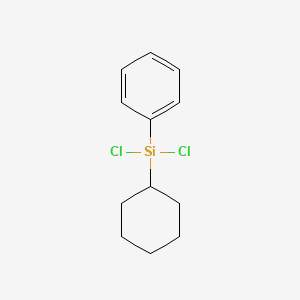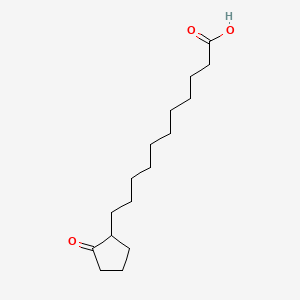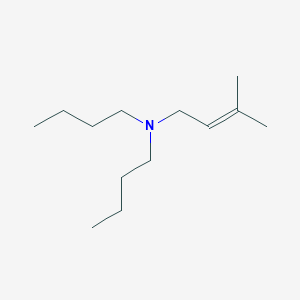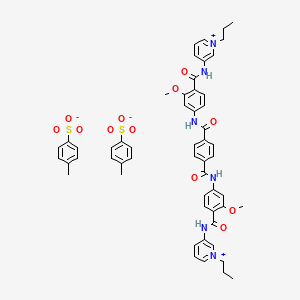
Pyridinium, 3,3'-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a terephthaloyl core linked to pyridinium units through imino and carbonylimino bridges. The presence of methoxy and propyl groups further adds to its structural complexity. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) typically involves a multi-step process. The initial step often includes the preparation of the terephthaloyl core, which is then reacted with 2-methoxy-p-phenylene diamine to form the imino and carbonylimino bridges. The resulting intermediate is then subjected to a reaction with pyridinium salts in the presence of suitable solvents and catalysts to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product. The scalability of the synthesis process is crucial for meeting the demands of various research and industrial applications.
化学反应分析
Types of Reactions
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium salts.
科学研究应用
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-methyl-, di-p-toluenesulfonate)
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate)
Uniqueness
The uniqueness of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) lies in its specific structural features, such as the propyl groups and the methoxy substituents, which confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
19083-89-7 |
|---|---|
分子式 |
C54H56N6O12S2 |
分子量 |
1045.2 g/mol |
IUPAC 名称 |
1-N,4-N-bis[3-methoxy-4-[(1-propylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C40H40N6O6.2C7H8O3S/c1-5-19-45-21-7-9-31(25-45)43-39(49)33-17-15-29(23-35(33)51-3)41-37(47)27-11-13-28(14-12-27)38(48)42-30-16-18-34(36(24-30)52-4)40(50)44-32-10-8-22-46(26-32)20-6-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-26H,5-6,19-20H2,1-4H3,(H2-2,41,42,43,44,47,48,49,50);2*2-5H,1H3,(H,8,9,10) |
InChI 键 |
CCGKFQDUJRLCFW-UHFFFAOYSA-N |
规范 SMILES |
CCC[N+]1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)

